molecular formula C18H27N3O2 B10888429 1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine

1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine

Cat. No.: B10888429
M. Wt: 317.4 g/mol
InChI Key: OGZVPWVHKLFRRJ-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methylcyclohexyl group and a 2-nitrobenzyl group

Preparation Methods

The synthesis of 1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.

    Substitution with 3-methylcyclohexyl group: This step involves the alkylation of the piperazine ring with 3-methylcyclohexyl halide under basic conditions.

    Introduction of the 2-nitrobenzyl group: This is typically done through a nucleophilic substitution reaction where the piperazine derivative reacts with 2-nitrobenzyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced with other substituents.

Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of piperazine derivatives with biological systems.

    Industry: It may be used in the production of materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine involves its interaction with molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The nitrobenzyl group may also play a role in the compound’s biological activity, possibly through redox reactions or interactions with cellular components.

Comparison with Similar Compounds

1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties.

    1-(3-Chlorophenyl)piperazine: Used in research related to serotonin receptors.

    1-(4-Methoxyphenyl)piperazine: Studied for its potential antidepressant effects.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

1-(3-methylcyclohexyl)-4-[(2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C18H27N3O2/c1-15-5-4-7-17(13-15)20-11-9-19(10-12-20)14-16-6-2-3-8-18(16)21(22)23/h2-3,6,8,15,17H,4-5,7,9-14H2,1H3

InChI Key

OGZVPWVHKLFRRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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